molecular formula C28H30N4O5S3 B2608126 ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 489471-11-6

ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2608126
CAS No.: 489471-11-6
M. Wt: 598.75
InChI Key: KLFOEZXNHITOJP-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that features a unique combination of benzothiazole, thienopyridine, and benzamido groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the thienopyridine core, followed by the introduction of the benzothiazole and benzamido groups. Key steps include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chloropyridine derivatives under basic conditions.

    Introduction of the Benzothiazole Group: This step often involves the reaction of the thienopyridine intermediate with 2-mercaptobenzothiazole in the presence of a suitable catalyst.

    Attachment of the Benzamido Group: This is typically done through amide bond formation using 4-(diethylsulfamoyl)benzoic acid and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can be compared with similar compounds such as:

    Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: Lacks the benzothiazole group, which may affect its biological activity.

    Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(methylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: Contains a methylsulfamoyl group instead of diethylsulfamoyl, potentially altering its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O5S3/c1-4-32(5-2)40(35,36)19-13-11-18(12-14-19)25(33)30-27-24(26-29-21-9-7-8-10-22(21)38-26)20-15-16-31(17-23(20)39-27)28(34)37-6-3/h7-14H,4-6,15-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFOEZXNHITOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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